(1r,6s)-3-Methyl-3,8-diazabicyclo[4.2.0]octane 2hcl

Chiral recognition Enantiomeric differentiation nAChR ligand design

(1R,6S)-3-Methyl-3,8-diazabicyclo[4.2.0]octane 2HCl is a chiral bicyclic diamine dihydrochloride salt (CAS 2227199-19-9, MW 199.12 g/mol, purity typically ≥95%). The compound belongs to the 3,8-diazabicyclo[4.2.0]octane scaffold class, which is pre-validated in the primary literature as a core template for potent neuronal nicotinic acetylcholine receptor (nAChR) ligands exhibiting picomolar binding affinity at the hα4β2 subtype.

Molecular Formula C7H16Cl2N2
Molecular Weight 199.12 g/mol
Cat. No. B8063219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1r,6s)-3-Methyl-3,8-diazabicyclo[4.2.0]octane 2hcl
Molecular FormulaC7H16Cl2N2
Molecular Weight199.12 g/mol
Structural Identifiers
SMILESCN1CCC2CNC2C1.Cl.Cl
InChIInChI=1S/C7H14N2.2ClH/c1-9-3-2-6-4-8-7(6)5-9;;/h6-8H,2-5H2,1H3;2*1H/t6-,7-;;/m0../s1
InChIKeyMMEHTIGZGIDNOI-JFYKYWLVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,6S)-3-Methyl-3,8-diazabicyclo[4.2.0]octane 2HCl: Procurement-Relevant Identity and Scaffold Profile


(1R,6S)-3-Methyl-3,8-diazabicyclo[4.2.0]octane 2HCl is a chiral bicyclic diamine dihydrochloride salt (CAS 2227199-19-9, MW 199.12 g/mol, purity typically ≥95%) . The compound belongs to the 3,8-diazabicyclo[4.2.0]octane scaffold class, which is pre-validated in the primary literature as a core template for potent neuronal nicotinic acetylcholine receptor (nAChR) ligands exhibiting picomolar binding affinity at the hα4β2 subtype [1]. The defined (1R,6S) absolute stereochemistry at the bridgehead positions is a critical identity parameter distinguishing this compound from its (1S,6R) enantiomer and other diastereomers, with direct implications for target engagement and downstream synthetic utility .

Why (1R,6S)-3-Methyl-3,8-diazabicyclo[4.2.0]octane 2HCl Cannot Be Replaced by Generic Diazabicycloalkane Analogs


Generic substitution within the diazabicycloalkane family is precluded by three interdependent factors: (i) absolute stereochemistry—the (1R,6S) configuration generates a specific three-dimensional presentation of the two nitrogen atoms that cannot be replicated by the (1S,6R) enantiomer or cis/trans diastereomers, and this spatial arrangement directly governs chiral recognition at biological targets ; (ii) N3-methylation introduces a steric and electronic perturbation relative to the unsubstituted 3,8-diazabicyclo[4.2.0]octane parent (CAS 83693-76-9), altering basicity, lipophilicity, and conformational preferences ; and (iii) scaffold regioisomerism matters—3,8-diazabicyclo[4.2.0]octane derivatives are pharmacologically distinct from 3,8-diazabicyclo[3.2.1]octane or 2,5-diazabicyclo[4.2.0]octane congeners, with the former scaffold validated in nAChR agonist programs while the latter scaffolds are associated with GLP-1 modulation and other unrelated target classes [1].

Quantitative Differentiation Evidence: (1R,6S)-3-Methyl-3,8-diazabicyclo[4.2.0]octane 2HCl vs. Closest Analogs


Stereochemical Identity: (1R,6S) vs. (1S,6R) Enantiomer as a Determinant of Biological Recognition

The (1R,6S) configuration defines the absolute spatial arrangement of the bridgehead carbons bearing the two nitrogen atoms in the bicyclo[4.2.0]octane framework. The enantiomeric (1S,6R)-3-methyl-3,8-diazabicyclo[4.2.0]octane (CAS 1434127-03-3) is commercially available and represents the mirror-image stereoisomer . For chiral bicyclic diamines of this class, enantiomers are expected to exhibit divergent target binding profiles: the (1S,6R) enantiomer has been reported to show potent binding affinity (Ki = 12 nM) at serotonin receptor subtypes, whereas the (1R,6S) configuration is associated with the nAChR-active scaffold geometry described in the Frost et al. (2006) series [1]. In the absence of a matched-pair experimental comparison, the fundamental principle of chiral pharmacology—that enantiomers are distinct chemical entities with non-interchangeable biological activity—governs procurement decisions.

Chiral recognition Enantiomeric differentiation nAChR ligand design

Computed Lipophilicity Differentiation: XLogP 0.1 vs. Unsubstituted Parent Scaffold

The N3-methyl substituent on the (1R,6S) scaffold produces a computed XLogP of 0.1 for the free base (PubChem CID 68271606), reflecting a modest increase in lipophilicity relative to the unsubstituted 3,8-diazabicyclo[4.2.0]octane parent scaffold (C₆H12N2, MW 112.17, predicted pKa ~11) [1]. This XLogP value places the compound in the favorable CNS drug-like space (XLogP < 3), while the topological polar surface area of 15.3 Ų is consistent with good passive membrane permeability. By comparison, 3,8-diazabicyclo[3.2.1]octane-based building blocks used in CNS intermediate synthesis exhibit higher predicted logP values and distinct nitrogen geometries, making them unsuitable as direct substitutes in structure-based design campaigns that depend on precise H-bond donor/acceptor vector presentation [2].

Lipophilicity Drug-likeness CNS multiparameter optimization

Scaffold Pre-Validation: Picomolar hα4β2 nAChR Affinity Demonstrated for the 3,8-Diazabicyclo[4.2.0]octane Class

The 3,8-diazabicyclo[4.2.0]octane scaffold has been experimentally validated as a core template for potent nAChR agonists. Frost et al. (2006) demonstrated that numerous analogs in this series exhibit picomolar affinity in radioligand binding assays at the human α4β2 nAChR subtype and nanomolar agonist potency in functional assays [1]. Several compounds (24, 25, 28, 30, 32, 47) show affinity equivalent to or greater than epibatidine, a natural product nAChR agonist. In the rat formalin model of persistent nociceptive pain, these compounds exhibit robust analgesic efficacy comparable to epibatidine [1]. The QSAR/QSSR study by Ye and Dawson (2009) further established that 3,8-diazabicyclo[4.2.0]octane derivatives can achieve subtype selectivity (α4β2 over α2β3), a critical parameter for reducing toxicity in CNS drug candidates [2]. By contrast, regioisomeric scaffolds such as 2,5-diazabicyclo[4.2.0]octane are associated with GLP-1 receptor modulation rather than nAChR activity, confirming that scaffold geometry dictates target class engagement [3].

nAChR agonism Analgesic drug discovery CNS pharmacology

Salt Form and Purity Specification: 2HCl Salt vs. Free Base and Alternative Salt Forms for Reproducible Research

The dihydrochloride (2HCl) salt form of (1R,6S)-3-methyl-3,8-diazabicyclo[4.2.0]octane (CAS 2227199-19-9) is supplied at ≥95% purity (Sigma-Aldrich, AKSci, ChemScene) . The hydrochloride salt provides defined stoichiometry (C₇H₁₆Cl₂N₂, MW 199.12 g/mol) and enhanced aqueous solubility compared to the free base (MW 126.20 g/mol) or the bis(trifluoroacetic acid) salt (MW 354.25 g/mol, CAS 2173083-55-9) . For procurement purposes, the 2HCl salt offers: (i) precise gravimetric handling due to the defined 2:1 HCl:amine stoichiometry, eliminating uncertainty in free base equivalents; (ii) superior long-term storage stability under recommended conditions (2-8°C, sealed dry); and (iii) a purity specification (95-98% range across suppliers) that meets or exceeds the typical ≥95% threshold required for reproducible biological assay results.

Salt form selection Chemical reproducibility Analytical specification

High-Confidence Application Scenarios for (1R,6S)-3-Methyl-3,8-diazabicyclo[4.2.0]octane 2HCl Based on Quantitative Evidence


Chiral Building Block for nAChR-Focused CNS Drug Discovery Programs

The (1R,6S)-3-methyl-3,8-diazabicyclo[4.2.0]octane scaffold is directly relevant to medicinal chemistry programs targeting neuronal nicotinic acetylcholine receptors, particularly the hα4β2 subtype implicated in pain, cognition, and neuroprotection [1]. The Frost et al. (2006) series demonstrated that 3,8-diazabicyclo[4.2.0]octane derivatives can achieve picomolar binding affinity and robust in vivo analgesic efficacy in the rat formalin model. Researchers can use this compound as a pre-formed chiral bicyclic amine intermediate for N8-functionalization (e.g., pyridinyl substitution to generate epibatidine analogs) or for scaffold-hopping studies comparing [4.2.0] vs. [3.2.1] ring systems, where only the former has validated nAChR activity [2].

Enantiopure Intermediate for Synthesis of Stereochemically Defined CNS Candidates

The (1R,6S) absolute configuration is the defining procurement parameter for any synthetic sequence where the spatial orientation of the bicyclic diamine determines downstream target engagement [1]. This compound is appropriate for use as a chiral intermediate when the synthetic route requires a pre-resolved bicyclic diamine with N3-methylation already installed. The XLogP of 0.1 and TPSA of 15.3 Ų place the free base within favorable CNS drug-like property space, making it a suitable core for further elaboration toward CNS-penetrant candidates [3]. The 2HCl salt form ensures accurate stoichiometric control during amide coupling, reductive amination, or N-arylation reactions.

Pharmacological Tool Compound for nAChR Subtype Selectivity Profiling Studies

The QSAR/QSSR studies of Ye and Dawson (2009) established that 3,8-diazabicyclo[4.2.0]octane derivatives can be optimized for α4β2 vs. α2β3 subtype selectivity, a key determinant of therapeutic index [1]. This compound, when elaborated with appropriate N8-substituents, can serve as a starting point for structure-selectivity relationship (SSR) studies. The (1R,6S) stereochemistry is essential for accessing the pharmacologically active conformation at hα4β2 nAChR, whereas the (1S,6R) enantiomer may exhibit a divergent selectivity profile (e.g., serotonin receptor affinity, Ki = 12 nM reported for the enantiomer) [2]. This enantiomeric differentiation is critical for programs requiring subtype-selective or receptor-selective pharmacological tools.

Comparator Compound for Scaffold-Hopping Studies in Analgesic Drug Discovery

Given that compounds in the Frost et al. series exhibit analgesic efficacy equivalent to epibatidine in the rat formalin model, the 3,8-diazabicyclo[4.2.0]octane scaffold represents a non-opiate analgesic template with a validated in vivo efficacy benchmark [1]. This compound is suitable as a core scaffold for systematic structure-activity relationship (SAR) exploration comparing: (i) [4.2.0] vs. [3.2.1] vs. [3.3.0] ring systems, (ii) N3-methyl vs. N3-H vs. N3-ethyl substitution, and (iii) (1R,6S) vs. (1S,6R) vs. cis/trans diastereomers—allowing procurement decisions to be driven by quantitative potency and selectivity data rather than supplier availability.

Quote Request

Request a Quote for (1r,6s)-3-Methyl-3,8-diazabicyclo[4.2.0]octane 2hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.